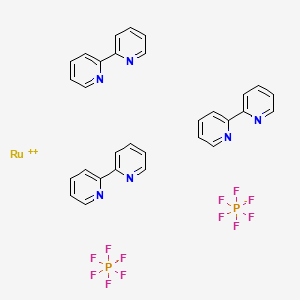

Tris(2,2'-bipyridine)ruthenium bis(hexafluorophosphate)

Description

Propriétés

IUPAC Name |

2-pyridin-2-ylpyridine;ruthenium(2+);dihexafluorophosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/3C10H8N2.2F6P.Ru/c3*1-3-7-11-9(5-1)10-6-2-4-8-12-10;2*1-7(2,3,4,5)6;/h3*1-8H;;;/q;;;2*-1;+2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KLDYQWXVZLHTKT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)C2=CC=CC=N2.C1=CC=NC(=C1)C2=CC=CC=N2.C1=CC=NC(=C1)C2=CC=CC=N2.F[P-](F)(F)(F)(F)F.F[P-](F)(F)(F)(F)F.[Ru+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H24F12N6P2Ru | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

859.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

60804-74-2 | |

| Record name | Tris(2,2'-bipyridine)ruthenium(II) Bis(hexafluorophosphate) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Photophysical Properties of Tris(2,2'-bipyridine)ruthenium(II) bis(hexafluorophosphate)

For Researchers, Scientists, and Drug Development Professionals

Tris(2,2'-bipyridine)ruthenium(II) bis(hexafluorophosphate), denoted as --INVALID-LINK--2, is a coordination complex that has garnered significant attention for its unique photophysical properties. Its strong visible light absorption, long-lived excited state, and potent redox capabilities make it a cornerstone in photoredox catalysis, a field with profound implications for organic synthesis and drug development. This guide provides a comprehensive overview of its core photophysical characteristics, detailed experimental protocols for their measurement, and a visualization of its role in photoredox catalysis.

Core Photophysical Properties

The photophysical behavior of [Ru(bpy)3]2+ is dominated by a metal-to-ligand charge transfer (MLCT) transition. Upon absorption of a photon, an electron is promoted from a metal-centered d-orbital to a ligand-centered π*-orbital.[1] This excited state is relatively long-lived, allowing for subsequent energy or electron transfer processes.[1][2]

The following tables summarize the key quantitative photophysical data for [Ru(bpy)3]2+ in various environments.

| Solvent | λ_abs (nm) | Molar Extinction Coefficient (ε, M⁻¹cm⁻¹) | Reference |

| Water | 452 ± 3 | 14,600 | [1][3] |

| Acetonitrile | ~450 | 14,600 | [4][5] |

| Thin Film | 453 - 458 | Not Specified | [5] |

Table 1: Absorption Properties. This table outlines the absorption maxima and molar extinction coefficients in different media. The strong absorption in the visible region is a key feature of this complex.

| Solvent | λ_em (nm) | Quantum Yield (Φ) | Reference |

| Water (deaerated) | 620 | 0.042 | [1][2][3] |

| Acetonitrile | 613 | Not Specified | [6] |

| Acetonitrile | 601 | Not Specified | [4] |

Table 2: Emission Properties. This table presents the emission maxima and quantum yields. The quantum yield is sensitive to the presence of quenchers like oxygen.

| Solvent | Lifetime (τ, ns) | Conditions | Reference |

| Water | 650 | Not Specified | [1] |

| Water (deaerated) | 620 | Not Specified | [2] |

| Acetonitrile | 890 | Not Specified | [1][7] |

| Acetonitrile | 222 - 542 | Degassed | [8] |

| Acetonitrile | 36 - 96 | Aerated | [8] |

Table 3: Excited-State Lifetime. This table details the lifetime of the excited state in different solvents and conditions, highlighting the quenching effect of oxygen.

Experimental Protocols

Detailed methodologies for characterizing the photophysical properties of --INVALID-LINK--2 are crucial for reproducible research.

Objective: To determine the absorption spectrum and molar extinction coefficient of --INVALID-LINK--2.

Methodology:

-

Instrumentation: A dual-beam UV-Vis spectrophotometer (e.g., Cary 3) is typically used.[3]

-

Sample Preparation: Prepare a stock solution of --INVALID-LINK--2 in the desired solvent (e.g., acetonitrile or water) of a known concentration (e.g., 1.0 x 10⁻⁵ M).[4] Ensure the solvent is of spectroscopic grade.

-

Measurement:

-

Use a 1 cm pathlength quartz cuvette.

-

Record a baseline spectrum with the cuvette filled with the solvent.

-

Record the absorption spectrum of the sample solution over a relevant wavelength range (e.g., 250-700 nm).

-

Ensure the absorbance at the maximum peak is within the linear range of the instrument (typically < 1.0).

-

-

Data Analysis: The molar extinction coefficient (ε) can be calculated using the Beer-Lambert law: A = εcl, where A is the absorbance at the maximum, c is the molar concentration, and l is the pathlength of the cuvette.

Objective: To measure the emission spectrum and relative quantum yield of --INVALID-LINK--2.

Methodology:

-

Instrumentation: A spectrofluorometer (e.g., Spex FluoroMax) is used for these measurements.[3]

-

Sample Preparation: Prepare a dilute solution of the complex in the desired solvent. The absorbance at the excitation wavelength should be kept below 0.1 to avoid inner-filter effects.[3] For quantum yield measurements, a standard with a known quantum yield (e.g., Rhodamine 6G) is also prepared with a similar absorbance at the same excitation wavelength.

-

Measurement:

-

Excite the sample at a wavelength where it absorbs strongly, typically around its absorption maximum (e.g., 450 nm).[3]

-

Record the emission spectrum over a range that covers the expected emission (e.g., 500-800 nm).[3]

-

The spectra should be corrected for the wavelength-dependent sensitivity of the instrument.[3]

-

-

Data Analysis (Quantum Yield): The quantum yield (Φ_sample) is calculated relative to a standard (Φ_std) using the following equation: Φ_sample = Φ_std * (I_sample / I_std) * (A_std / A_sample) * (n_sample² / n_std²) where I is the integrated emission intensity, A is the absorbance at the excitation wavelength, and n is the refractive index of the solvent.

Objective: To determine the excited-state lifetime of --INVALID-LINK--2.

Methodology:

-

Instrumentation: Time-Correlated Single Photon Counting (TCSPC) or a pulsed laser system with a fast detector and oscilloscope can be used.

-

Sample Preparation: Prepare a dilute, and if necessary, degassed solution of the complex. Degassing can be achieved by bubbling an inert gas like nitrogen or argon through the solution for about 20 minutes to remove dissolved oxygen, which is a known quencher.[9]

-

Measurement:

-

Data Analysis: The decay data is fitted to an exponential function (or a sum of exponentials if the decay is complex) to extract the lifetime (τ). For a single exponential decay, the intensity I(t) at time t is given by I(t) = I₀ * exp(-t/τ), where I₀ is the initial intensity.

Visualization of the Photoredox Catalytic Cycle

[Ru(bpy)3]2+ is a highly effective photoredox catalyst. The following diagram illustrates its general catalytic cycle, which can proceed through either an oxidative or reductive quenching pathway depending on the reaction partners.

Caption: Photoredox catalytic cycle of [Ru(bpy)₃]²⁺.

This guide provides a foundational understanding of the photophysical properties of Tris(2,2'-bipyridine)ruthenium(II) bis(hexafluorophosphate), essential for its application in research and development, particularly in the realm of photoredox catalysis for drug discovery. The provided protocols and data serve as a starting point for further investigation and application of this versatile photocatalyst.

References

- 1. Tris(bipyridine)ruthenium(II) chloride - Wikipedia [en.wikipedia.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Tris(2,2'-bipyridyl)ruthenium(II) [omlc.org]

- 4. researchgate.net [researchgate.net]

- 5. houston.chem.cornell.edu [houston.chem.cornell.edu]

- 6. Excited‐State Dynamics of [Ru(bpy)3]2+ Thin Films on Sensitized TiO2 and ZrO2 - PMC [pmc.ncbi.nlm.nih.gov]

- 7. rsc.org [rsc.org]

- 8. Rationally designed ruthenium complexes for 1- and 2-photon photodynamic therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 9. stemed.site [stemed.site]

A Technical Guide to the Absorption and Emission Spectra of Tris(2,2'-bipyridine)ruthenium(II) ([Ru(bpy)₃]²⁺)

Introduction

Tris(2,2'-bipyridine)ruthenium(II), commonly abbreviated as [Ru(bpy)₃]²⁺, is a coordination complex that has become a cornerstone in the fields of photochemistry, photophysics, and photocatalysis. Its unique combination of chemical stability, robust redox properties, and remarkable excited-state reactivity has captivated researchers for decades.[1] The complex's ability to strongly absorb visible light and subsequently relax through a long-lived, luminescent excited state makes it an ideal candidate for applications ranging from solar energy conversion and sensing to photoredox catalysis in organic synthesis and drug development.[2][3]

This technical guide provides an in-depth overview of the core photophysical properties of [Ru(bpy)₃]²⁺, focusing on its absorption and emission spectra. It is designed for researchers, scientists, and drug development professionals, offering quantitative data, detailed experimental protocols, and visualizations of the underlying photophysical processes.

Core Photophysical Processes

The photophysical behavior of [Ru(bpy)₃]²⁺ is governed by a series of electronic transitions. Upon absorbing a photon of visible light, the complex is promoted from its singlet ground state (¹GS) to an excited singlet state.[4] This process is predominantly a metal-to-ligand charge transfer (MLCT) transition, where an electron is excited from a metal-centered d-orbital to a ligand-centered π* orbital.[3][5]

Following initial excitation, the complex undergoes an extremely rapid intersystem crossing (ISC) to a triplet MLCT (³MLCT) excited state.[1][4] This triplet state is relatively long-lived because its decay back to the singlet ground state is spin-forbidden.[6] The energy of this ³MLCT state can be released via two primary pathways:

-

Radiative Decay (Phosphorescence): The emission of a photon, resulting in the characteristic orange-red luminescence of the complex.[4]

-

Non-radiative Decay: The release of energy as heat to the surrounding environment.[4]

The long lifetime of the ³MLCT state is crucial, as it allows the excited complex to participate in bimolecular reactions, such as energy or electron transfer, which is the foundation of its utility in photocatalysis.[7]

Quantitative Photophysical Data

The key photophysical parameters for [Ru(bpy)₃]²⁺ are summarized in the table below. These values can vary slightly depending on the solvent, temperature, and presence of quenchers like molecular oxygen.

| Parameter | Symbol | Value | Conditions / Solvent | Citations |

| Absorption Maxima | λ_max | 452 ± 3 nm | Water / Acetonitrile | [6][8] |

| 285 nm | Water / Acetonitrile | [6] | ||

| Molar Extinction Coefficient | ε | 14,600 M⁻¹cm⁻¹ | at 452 nm in Water | [1][6][8] |

| ~15,000 M⁻¹cm⁻¹ | at ~450 nm in Acetonitrile | [2] | ||

| Emission Maximum | λ_em | 620 nm | Water | [4][6] |

| Luminescence Quantum Yield | Φ_em | 0.042 | Deaerated Water | [1][9][10] |

| 0.028 | Air-saturated Water (298 K) | [4][6] | ||

| 0.095 | Deaerated Acetonitrile | [11] | ||

| Excited State Lifetime | τ | 650 ns | Water | [4][6] |

| 620 ns | Deaerated Water | [1] | ||

| 890 ns | Acetonitrile | [4][6] |

Visualization of Photophysical Pathways

The sequence of events from light absorption to emission can be visualized using a simplified Jablonski-style diagram, which illustrates the electronic state transitions.

Experimental Protocols

Accurate measurement of the absorption and emission spectra of [Ru(bpy)₃]²⁺ requires careful sample preparation and standardized instrument operation.

1. Materials and Reagents

-

Tris(2,2'-bipyridine)ruthenium(II) chloride hexahydrate ([Ru(bpy)₃]Cl₂·6H₂O)

-

High-purity solvent (e.g., deionized water, spectroscopic grade acetonitrile)

-

High-purity inert gas (e.g., nitrogen or argon) for deoxygenation

-

Quantum yield standard (e.g., [Ru(bpy)₃]²⁺ itself can be used if properly characterized, or other standards like quinine sulfate)[10]

2. Instrumentation

-

UV-Visible Spectrophotometer: A dual-beam instrument (e.g., Cary 300) is recommended for stable baseline measurements.[12]

-

Spectrofluorometer: An instrument capable of recording corrected emission and excitation spectra (e.g., Spex FluoroMax).[9]

-

Time-Resolved Spectrometer: A system based on Time-Correlated Single Photon Counting (TCSPC) is ideal for measuring nanosecond lifetimes.[10]

3. Sample Preparation

-

Prepare a stock solution of [Ru(bpy)₃]Cl₂ in the desired solvent.

-

From the stock, prepare a dilute working solution. For absorption, the concentration should yield a maximum absorbance between 0.1 and 1.0 at the λ_max (e.g., ~5-50 µM). For fluorescence, the absorbance at the excitation wavelength should be kept below 0.1 to avoid inner-filter effects.[9]

-

For emission quantum yield and lifetime measurements, the solution must be deoxygenated. This is achieved by bubbling high-purity nitrogen or argon gas through the sample in the cuvette for 15-20 minutes.[7][13] The cuvette should be sealed to prevent re-entry of oxygen.

4. Absorption Spectrum Measurement

-

Record a baseline spectrum using a cuvette containing only the pure solvent.

-

Place the sample cuvette in the spectrophotometer and record the absorption spectrum over the desired range (e.g., 250-700 nm).

-

Identify the λ_max of the MLCT band (~452 nm) and the ligand-centered band (~285 nm).

5. Emission Spectrum Measurement

-

Set the excitation wavelength of the spectrofluorometer to the MLCT absorption maximum (~452 nm).

-

Scan the emission monochromator over a range that covers the expected luminescence (e.g., 500-800 nm).

-

Ensure that the recorded spectrum is corrected for the wavelength-dependent sensitivity of the instrument's detector and optics.[9]

6. Lifetime Measurement

-

Excite the deoxygenated sample with a pulsed light source (e.g., a 405 nm diode laser or a nitrogen laser) at a high repetition rate.[7][8]

-

Collect the decay of the emission intensity at the emission maximum (~620 nm) using a fast photodetector.

-

Analyze the decay curve by fitting it to a single or multi-exponential function to determine the lifetime (τ).

7. Quantum Yield Determination

-

The relative quantum yield is typically determined by comparing the integrated emission intensity of the sample to that of a well-characterized standard.[10][11]

-

Measure the absorption spectra and emission spectra of both the unknown sample and the standard under identical conditions (excitation wavelength, slit widths).

-

The quantum yield (Φ_s) is calculated using the following equation: Φ_s = Φ_r * (I_s / I_r) * (A_r / A_s) * (η_s² / η_r²) where 's' denotes the sample and 'r' denotes the reference standard, Φ is the quantum yield, I is the integrated emission intensity, A is the absorbance at the excitation wavelength, and η is the refractive index of the solvent.[11]

Experimental Workflow Visualization

The logical flow for a comprehensive photophysical characterization of [Ru(bpy)₃]²⁺ is outlined below.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. application.wiley-vch.de [application.wiley-vch.de]

- 3. researchgate.net [researchgate.net]

- 4. physicsopenlab.org [physicsopenlab.org]

- 5. pitrelab.okstate.edu [pitrelab.okstate.edu]

- 6. Tris(bipyridine)ruthenium(II) chloride - Wikipedia [en.wikipedia.org]

- 7. stemed.site [stemed.site]

- 8. rsc.org [rsc.org]

- 9. Tris(2,2'-bipyridyl)ruthenium(II) [omlc.org]

- 10. polymer.chem.cmu.edu [polymer.chem.cmu.edu]

- 11. Synthesis, Characterization, and Photobiological Studies of Ru(II) Dyads Derived from α-Oligothiophene Derivatives of 1,10-Phenanthroline - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. employees.oneonta.edu [employees.oneonta.edu]

A Technical Guide to the Excited State Lifetime of Tris(2,2'-bipyridine)ruthenium(II)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the excited state lifetime of the celebrated transition metal complex, Tris(2,2'-bipyridine)ruthenium(II), commonly denoted as [Ru(bpy)₃]²⁺. Renowned for its rich photophysical and photochemical properties, understanding the dynamics of its excited state is paramount for its application in diverse fields, including photocatalysis, dye-sensitized solar cells, and as a photosensitizer in drug development.[1][2][3] This document outlines the fundamental principles governing its excited state lifetime, presents key quantitative data, details relevant experimental protocols, and visualizes the critical photophysical pathways.

Core Concepts: The Photophysics of [Ru(bpy)₃]²⁺

Upon absorption of a photon in the visible region, typically around 450 nm, [Ru(bpy)₃]²⁺ is promoted from its ground state to a singlet metal-to-ligand charge transfer (¹MLCT) excited state.[1][4] This process involves the transfer of an electron from a d-orbital of the ruthenium metal center to a π* orbital of one of the bipyridine ligands.[5] The initially formed ¹MLCT state is extremely short-lived, with a lifetime estimated to be around 40 ± 15 femtoseconds.[2][6] It undergoes rapid and efficient intersystem crossing (ISC) to a lower-energy triplet metal-to-ligand charge transfer (³MLCT) state with a quantum yield approaching unity.[5]

This long-lived ³MLCT state is the luminescent state responsible for the complex's characteristic orange-red emission and is the key player in its photochemical reactions.[7] The lifetime of this excited state is governed by the competition between several decay pathways:

-

Radiative Decay (kᵣ): The emission of a photon (phosphorescence) as the complex returns to the ground state.

-

Non-radiative Decay (kₙᵣ): Deactivation to the ground state through vibrational relaxation, releasing energy as heat.

-

Thermally Activated Quenching (kₙᵣ(T)): At higher temperatures, the ³MLCT state can be thermally promoted to a non-luminescent metal-centered (³MC or d-d) excited state, which rapidly decays non-radiatively to the ground state.[8][9] This is a significant pathway for non-radiative decay and is highly dependent on temperature and the energy gap between the ³MLCT and ³MC states.[8][9]

-

Quenching (kₒ): Interaction with other molecules (quenchers) in the solution, which provides an additional non-radiative decay channel. Molecular oxygen is a particularly efficient quencher of the [Ru(bpy)₃]²⁺ excited state.[8][10]

The overall excited state lifetime (τ) is the reciprocal of the sum of the rate constants of all deactivation processes:

τ = 1 / (kᵣ + kₙᵣ + kₙᵣ(T) + kₒ[Q])

where [Q] is the concentration of the quencher.

Quantitative Data: Excited State Lifetime of [Ru(bpy)₃]²⁺

The excited state lifetime of [Ru(bpy)₃]²⁺ is highly sensitive to its environment. The following tables summarize key quantitative data from the literature, illustrating the influence of solvent, temperature, and atmospheric conditions.

Table 1: Excited State Lifetime of [Ru(bpy)₃]²⁺ in Different Solvents at Room Temperature (N₂-purged)

| Solvent | Lifetime (ns) | Reference |

| Water | 620 | [2] |

| Acetonitrile | 877 | [9] |

| Ethylene Glycol | ~1100 (at 20°C) | [8] |

| Glycerol | ~5500 (at 20°C) | [8] |

Table 2: Temperature Dependence of [Ru(bpy)₃]²⁺ Excited State Lifetime in Water [8][10]

| Temperature (°C) | Lifetime in N₂-purged water (ns) | Lifetime in Air-purged water (ns) | Lifetime in O₂-purged water (ns) |

| 10 | ~800 | ~400 | ~200 |

| 20 | ~600 | ~300 | ~150 |

| 30 | ~450 | ~225 | ~110 |

| 40 | ~300 | ~150 | ~75 |

| 50 | ~200 | ~100 | ~50 |

Table 3: Excited State Lifetime of [Ru(bpy)₃]²⁺ in Different Environments

| Environment | Lifetime (ns) | Key Observations | Reference |

| Thin film on ZrO₂ | 650 ± 10 | Assigned to the natural lifetime. | [1] |

| Thin film on TiO₂ | 520 ± 5 | Shorter lifetime suggests quenching by the semiconductor. | [1] |

| PAN polymer nanofibers | up to 1600 | Bi-exponential decay observed, indicating heterogeneous microenvironments. | [11] |

Experimental Protocols

Synthesis of Tris(2,2'-bipyridine)ruthenium(II) Chloride ([Ru(bpy)₃]Cl₂)

A common and high-yield method for the synthesis of [Ru(bpy)₃]Cl₂ involves the reaction of ruthenium(III) chloride with 2,2'-bipyridine in the presence of a reducing agent.[3][12][13]

Materials:

-

Ruthenium(III) chloride hydrate (RuCl₃·xH₂O)

-

2,2'-bipyridine (bpy)

-

Sodium hypophosphite (NaH₂PO₂) or another suitable reducing agent

-

Ethanol or water as solvent

Procedure:

-

A solution of ruthenium(III) chloride hydrate is prepared in ethanol or water.

-

A stoichiometric excess of 2,2'-bipyridine (typically 3 equivalents) is added to the solution.

-

A reducing agent, such as sodium hypophosphite, is added to the mixture to reduce Ru(III) to Ru(II).

-

The reaction mixture is refluxed for a period of time, during which the color of the solution changes, indicating the formation of the complex.

-

After cooling, the product is typically precipitated by the addition of a salt containing the desired counter-ion (e.g., KCl to precipitate [Ru(bpy)₃]Cl₂).

-

The resulting solid is collected by filtration, washed, and can be further purified by recrystallization.

Measurement of Excited State Lifetime: Time-Resolved Photoluminescence Spectroscopy (TRPL)

Time-resolved photoluminescence spectroscopy is a primary technique for determining the excited state lifetime of [Ru(bpy)₃]²⁺.

Instrumentation:

-

Pulsed Light Source: A pulsed laser, such as a nitrogen laser (λ = 337 nm) or a pulsed diode laser, is used to excite the sample.[8][14]

-

Sample Holder: A quartz cuvette is used to hold the sample solution.

-

Light Detector: A fast and sensitive photodetector, such as a photomultiplier tube (PMT), is used to detect the emitted luminescence.

-

Data Acquisition System: A time-correlated single-photon counting (TCSPC) system or a fast oscilloscope is used to record the decay of the luminescence intensity over time.

Experimental Workflow:

-

Sample Preparation: A dilute solution of [Ru(bpy)₃]²⁺ is prepared in the desired solvent. For measurements in the absence of oxygen, the solution is thoroughly degassed by bubbling with an inert gas like nitrogen or argon for an extended period.[15]

-

Excitation: The sample is excited with a short pulse of light from the laser.

-

Detection: The emitted phosphorescence is collected, typically at a 90-degree angle to the excitation beam, and directed to the photodetector. An emission monochromator can be used to select the desired emission wavelength.

-

Data Recording: The data acquisition system records the number of photons detected as a function of time after the excitation pulse.

-

Data Analysis: The resulting decay curve is fitted to an exponential function (or a sum of exponentials for more complex systems) to extract the excited state lifetime (τ).[15]

Visualizations

Signaling Pathway of [Ru(bpy)₃]²⁺ Photophysics

Caption: Photophysical pathways of [Ru(bpy)₃]²⁺ upon photoexcitation.

Experimental Workflow for Time-Resolved Photoluminescence Spectroscopy

References

- 1. Excited‐State Dynamics of [Ru(bpy)3]2+ Thin Films on Sensitized TiO2 and ZrO2 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Tris(bipyridine)ruthenium(II) chloride - Wikipedia [en.wikipedia.org]

- 4. Tris(2,2'-bipyridyl)ruthenium(II) [omlc.org]

- 5. Nature of ultrafast dynamics in the lowest-lying singlet excited state of [Ru(bpy) 3 ] 2+ - Physical Chemistry Chemical Physics (RSC Publishing) DOI:10.1039/D3CP03806H [pubs.rsc.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. pitrelab.okstate.edu [pitrelab.okstate.edu]

- 8. alpha.chem.umb.edu [alpha.chem.umb.edu]

- 9. researchgate.net [researchgate.net]

- 10. pubs.acs.org [pubs.acs.org]

- 11. diva-portal.org [diva-portal.org]

- 12. alpha.chem.umb.edu [alpha.chem.umb.edu]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. stemed.site [stemed.site]

A Technical Guide to the Redox Potential of Tris(2,2'-bipyridine)ruthenium(II) in Acetonitrile

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the redox potential of the tris(2,2'-bipyridine)ruthenium(II) complex, [Ru(bpy)₃]²⁺, in acetonitrile. This complex is a cornerstone in photoredox catalysis and electrochemiluminescence, making a thorough understanding of its electrochemical properties essential for researchers in drug development and various scientific fields. This document outlines the experimental methodologies for determining its redox potential and presents a compilation of reported values.

Core Concepts in the Electrochemistry of [Ru(bpy)₃]²⁺

The electrochemical behavior of [Ru(bpy)₃]²⁺ in acetonitrile is characterized by a reversible one-electron oxidation of the ruthenium center from Ru(II) to Ru(III), as well as subsequent reductions of the bipyridine ligands. The formal potential (E°') of the Ru(III)/Ru(II) couple is a critical parameter, influencing its applicability as a photocatalyst and its role in electron transfer reactions. This potential can be precisely measured using techniques such as cyclic voltammetry (CV).

Quantitative Data Summary

The formal redox potential of the [Ru(bpy)₃]²⁺/³⁺ couple in acetonitrile has been reported in numerous studies. The exact value can vary depending on the experimental conditions, particularly the reference electrode and the supporting electrolyte used. For consistency and comparability, potentials are often referenced against the ferrocenium/ferrocene (Fc⁺/Fc) couple, which serves as a reliable internal standard in non-aqueous electrochemistry.[1][2]

| E°' (V vs. Ag/AgCl) | E°' (V vs. Fc⁺/Fc) | Supporting Electrolyte | Reference(s) |

| +1.30 | Not Reported | 0.1 M TBAPF₆ | [3] |

| Not Reported | +0.84 (approx.) | 0.1 M TBAPF₆ | [4] |

| Not Reported | Not Reported | 0.1 M Bu₄NPF₆ | [1][5] |

Note: Direct comparison of potentials measured against different reference electrodes requires careful conversion. The Ag/Ag⁺ electrode is often recommended for non-aqueous systems to minimize liquid junction potentials.[6][7][8][9][10]

Experimental Protocol: Cyclic Voltammetry of [Ru(bpy)₃]²⁺

The following protocol outlines the key steps for determining the redox potential of [Ru(bpy)₃]²⁺ in acetonitrile using cyclic voltammetry.

1. Materials and Reagents:

-

--INVALID-LINK--₂ or a similar salt of the complex

-

Anhydrous acetonitrile (CH₃CN), electrochemical grade

-

Supporting electrolyte: e.g., 0.1 M tetrabutylammonium hexafluorophosphate (Bu₄NPF₆ or TBAPF₆)[3][5]

-

Internal standard: Ferrocene (Fc)

-

Polishing materials: Alumina slurry (0.05 µm) and polishing pads

2. Electrochemical Setup:

-

A three-electrode cell consisting of:

-

Potentiostat capable of performing cyclic voltammetry.

3. Solution Preparation:

-

Prepare a stock solution of the supporting electrolyte (e.g., 0.1 M Bu₄NPF₆) in anhydrous acetonitrile.

-

Prepare a solution of approximately 1 mM [Ru(bpy)₃]²⁺ in the electrolyte solution.[5]

-

Prepare a separate solution of approximately 1 mM ferrocene in the electrolyte solution for calibration.[5]

4. Experimental Procedure:

-

Electrode Preparation: Polish the working electrode with alumina slurry to a mirror finish, rinse thoroughly with solvent (e.g., acetone, then acetonitrile), and dry.[5]

-

Deoxygenation: Purge the electrochemical cell containing the sample solution with an inert gas (e.g., argon or nitrogen) for at least 10-15 minutes to remove dissolved oxygen, which can interfere with the measurement.[5] Maintain an inert atmosphere above the solution during the experiment.

-

Background Scan: Record a cyclic voltammogram of the supporting electrolyte solution alone to determine the potential window of the solvent and electrolyte.[1][5]

-

Calibration with Ferrocene: Record the cyclic voltammogram of the ferrocene solution. The Fc⁺/Fc couple should exhibit a reversible wave. The formal potential (E°') is calculated as the average of the anodic (Epa) and cathodic (Epc) peak potentials. This value is used to reference the potential of the ruthenium complex.[5]

-

Sample Measurement: Record the cyclic voltammogram of the [Ru(bpy)₃]²⁺ solution. Scan over a potential range that encompasses the Ru(II)/Ru(III) oxidation and the ligand-based reductions. A typical range might be from +1.6 V to -2.0 V vs. Ag/AgCl.[5]

-

Data Analysis:

-

Determine the anodic (Epa) and cathodic (Epc) peak potentials for the Ru(II)/Ru(III) couple.

-

Calculate the formal potential: E°' = (Epa + Epc) / 2.

-

The peak separation (ΔEp = |Epa - Epc|) should be close to 59/n mV (where n is the number of electrons, in this case, 1) for a reversible process at room temperature.

-

If ferrocene is used as an internal standard, the potential of the Ru(II)/Ru(III) couple can be reported relative to the measured E°' of the Fc⁺/Fc couple.

-

Logical Workflow and Diagrams

The following diagrams illustrate the key processes involved in the electrochemical analysis of [Ru(bpy)₃]²⁺.

References

- 1. alpha.chem.umb.edu [alpha.chem.umb.edu]

- 2. osti.gov [osti.gov]

- 3. rsc.org [rsc.org]

- 4. researchgate.net [researchgate.net]

- 5. alpha.chem.umb.edu [alpha.chem.umb.edu]

- 6. ossila.com [ossila.com]

- 7. mtixtl.com [mtixtl.com]

- 8. sciencegears.com.au [sciencegears.com.au]

- 9. basinc.com [basinc.com]

- 10. epfl.ch [epfl.ch]

An In-depth Technical Guide to the Electrochemical Behavior of Tris(2,2'-bipyridine)ruthenium(II) bis(hexafluorophosphate)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the electrochemical characteristics of Tris(2,2'-bipyridine)ruthenium(II) bis(hexafluorophosphate), denoted as --INVALID-LINK--₂, a compound of significant interest in photocatalysis, electrochemiluminescence, and various biomedical applications. This document details its redox behavior, provides standardized experimental protocols, and presents key data in an accessible format.

Core Electrochemical Properties

Tris(2,2'-bipyridine)ruthenium(II) is renowned for its stable and well-defined electrochemical properties. The complex undergoes a series of electron transfer reactions that are crucial for its diverse applications. The most prominent feature is a reversible one-electron oxidation of the ruthenium center from Ru(II) to Ru(III).[1][2] Additionally, the complex can undergo multiple one-electron reductions, which are localized on the bipyridine ligands.[3]

The electrochemical behavior is typically investigated using cyclic voltammetry (CV), a versatile technique that provides information on the formal potentials, reversibility, and kinetics of the redox processes.[4] The first cyclic voltammogram of [Ru(bpy)₃]²⁺ was reported in 1972 by Tokel and Bard.[5]

Quantitative Electrochemical Data

The redox potentials of --INVALID-LINK--₂ are sensitive to the experimental conditions, particularly the solvent and the reference electrode used. The following table summarizes key electrochemical data reported in the literature, primarily in acetonitrile, a common solvent for such studies.

| Redox Couple | E½ (V) vs. Ag/AgCl | E½ (V) vs. Fc⁺/Fc | Solvent | Supporting Electrolyte | Notes |

| Ru(III)/Ru(II) | +1.1 | Not Reported | Aqueous | Various salts | Value for immobilized microparticles on a graphite electrode.[1][2] |

| Ru(III)/Ru(II) | +1.33 (E°) vs. NHE | Not Reported | Water | Not Specified | Early reported reduction potential.[5] |

| bpy ligand reductions | -1.57, -1.75, -1.94 | Not Reported | HMImPF₆ | Not Applicable | Three reversible one-electron waves corresponding to the reduction of the three bpy ligands.[3] |

| Excited State Ru(II)*/Ru(I) | Not Applicable | +0.77 | Acetonitrile | Not Specified | Potential of the excited state, crucial for photocatalysis.[6] |

| Ground State Ru(I)/Ru(II) | Not Applicable | -1.33 | Acetonitrile | Not Specified | [6] |

Note: Potentials are often reported against different reference electrodes such as Ag/AgCl, Saturated Calomel Electrode (SCE), or a ferrocene/ferrocenium (Fc⁺/Fc) internal standard. Direct comparison requires careful conversion.

Signaling Pathways and Redox States

The electrochemical behavior of [Ru(bpy)₃]²⁺ involves distinct and well-separated redox events. The primary oxidation is metal-centered, while the reductions are ligand-centered. This separation of redox activity on different parts of the molecule is fundamental to its utility as a photosensitizer.

Experimental Protocols

Accurate and reproducible electrochemical measurements of --INVALID-LINK--₂ require careful attention to experimental detail. The following section outlines a typical protocol for cyclic voltammetry.

Solution Preparation

-

Analyte Solution: Prepare a 1.0 mM solution of --INVALID-LINK--₂ in the chosen solvent.[7][8] Acetonitrile is a common choice due to its wide potential window.

-

Supporting Electrolyte Solution: Prepare a 0.1 M solution of a supporting electrolyte, such as tetrabutylammonium hexafluorophosphate (Bu₄NPF₆), in the same solvent.[4][7][8] The electrolyte is crucial for minimizing solution resistance and ensuring good conductivity.

-

Blank Solution: A solution containing only the 0.1 M supporting electrolyte in the solvent should be prepared for background scans.[7]

Electrochemical Cell Setup

A standard three-electrode system is used for cyclic voltammetry.[4]

-

Working Electrode: A glassy carbon electrode is commonly used.[4] Before each experiment, the electrode surface must be polished with alumina powder (e.g., 0.3 µm) to ensure a clean and reproducible surface, followed by rinsing with distilled water and the solvent.[4][7]

-

Counter Electrode (Auxiliary Electrode): A platinum wire is typically used.[4]

-

Reference Electrode: A silver/silver chloride (Ag/AgCl) or a silver/silver ion (Ag/Ag⁺) electrode is often employed.[4][7] It is good practice to calibrate the reference electrode against a known standard, such as the ferrocene/ferrocenium (Fc⁺/Fc) couple.[4]

Measurement Procedure

-

Deoxygenation: Transfer the analyte solution to the electrochemical cell. It is critical to remove dissolved oxygen, as it can be electrochemically active and interfere with the measurement.[8] This is achieved by bubbling an inert gas, such as nitrogen or argon, through the solution for at least 10 minutes prior to the scan.[4][7][8] A blanket of the inert gas should be maintained over the solution throughout the experiment.[4][8]

-

Background Scan: First, run a cyclic voltammogram of the blank electrolyte solution over a wide potential range to determine the solvent's electrochemical window.[4][7]

-

Sample Scan: Replace the blank with the analyte solution (after deoxygenation). Set the potential range to encompass the redox events of interest. For [Ru(bpy)₃]²⁺, a scan from approximately 0.0 V to +1.6 V and then to -2.0 V is often sufficient to observe both the Ru(III)/Ru(II) oxidation and the ligand-based reductions.[7]

-

Scan Rate Variation: Perform CVs at various scan rates (e.g., 10, 20, 50, 100, 250 mV/s).[7] For a reversible couple, the peak separation (ΔEp = Epa - Epc) should be close to 59/n mV (where n is the number of electrons) and independent of the scan rate, while the peak currents (ipa and ipc) should be proportional to the square root of the scan rate.[4]

Conclusion

The electrochemical behavior of Tris(2,2'-bipyridine)ruthenium(II) bis(hexafluorophosphate) is well-characterized, featuring a reversible metal-centered oxidation and multiple ligand-centered reductions. This rich redox chemistry, combined with its photophysical properties, underpins its widespread use in various scientific fields. Understanding the principles and experimental protocols outlined in this guide is essential for harnessing the full potential of this remarkable complex in research and development.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. electrochemsci.org [electrochemsci.org]

- 4. alpha.chem.umb.edu [alpha.chem.umb.edu]

- 5. pubs.acs.org [pubs.acs.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. alpha.chem.umb.edu [alpha.chem.umb.edu]

- 8. alpha.chem.umb.edu [alpha.chem.umb.edu]

Synthesis and characterization of Tris(2,2'-bipyridine)ruthenium(II) bis(hexafluorophosphate)

An In-depth Technical Guide to the Synthesis and Characterization of Tris(2,2'-bipyridine)ruthenium(II) bis(hexafluorophosphate)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tris(2,2'-bipyridine)ruthenium(II) bis(hexafluorophosphate), denoted as --INVALID-LINK--₂, is a coordination complex that has garnered significant attention due to its unique photophysical and electrochemical properties.[1][2] This compound is a cornerstone in photoredox catalysis, solar energy conversion research, and as a photosensitizer.[1][3][4] Its utility stems from an intense metal-to-ligand charge transfer (MLCT) band in the visible region, a long-lived excited state, and stable redox behavior.[1][2] This guide provides a comprehensive overview of its synthesis and detailed characterization, serving as a technical resource for professionals in chemistry and drug development.

Synthesis Protocols

The synthesis of --INVALID-LINK--₂ is typically a two-stage process: first, the synthesis of the chloride salt, [Ru(bpy)₃]Cl₂, followed by an anion exchange to yield the final hexafluorophosphate product. The hexafluorophosphate salt is often preferred for its lower solubility in aqueous solutions and higher purity for specific applications.

Conventional Synthesis of [Ru(bpy)₃]Cl₂

The traditional method involves the reaction of ruthenium(III) chloride hydrate with 2,2'-bipyridine. A reducing agent is used to reduce Ru(III) to Ru(II), which then complexes with the three bipyridine ligands.[1][5]

Experimental Protocol:

-

Reactant Preparation: In a round-bottom flask fitted with a reflux condenser, combine RuCl₃·xH₂O (1 equivalent), 2,2'-bipyridine (3.5 equivalents), and a suitable solvent such as ethanol or a diol (e.g., 1,5-pentanediol).[6]

-

Reduction of Ruthenium: Add a reducing agent, such as sodium hypophosphite (NaH₂PO₂) or ascorbic acid, to the mixture.[1][5][6]

-

Reflux: Heat the mixture to reflux with constant stirring. The reaction progress is monitored by the color change of the solution from green or brown to a deep orange-red.[5] This step can take several hours.[7]

-

Isolation: After cooling to room temperature, the product, [Ru(bpy)₃]Cl₂, can be precipitated from the solution, often by adding a salt like KCl to leverage the common ion effect.[5] The resulting solid is collected by filtration, washed with cold water and diethyl ether, and dried.

Microwave-Assisted Synthesis of Ru(bpy)₃₂

A more rapid and efficient method utilizes microwave irradiation, which significantly reduces reaction times and often leads to higher yields.[3][8]

Experimental Protocol:

-

Precursor Synthesis: First, the precursor cis-[Ru(bpy)₂Cl₂] is synthesized by reacting RuCl₃·xH₂O with two equivalents of 2,2'-bipyridine in refluxing N,N-dimethylformamide (DMF).[7]

-

Microwave Reaction: Combine cis-[Ru(bpy)₂Cl₂] (1 equivalent) and 2,2'-bipyridine (1.1 equivalents) in a solvent mixture, typically ethanol/water, in a microwave reactor vessel.

-

Irradiation: Heat the mixture in the microwave reactor (e.g., at 160°C for 30 minutes).

-

Anion Exchange and Purification: After cooling, add a saturated aqueous solution of ammonium hexafluorophosphate (NH₄PF₆) or potassium hexafluorophosphate (KPF₆) to the reaction mixture. The --INVALID-LINK--₂ product precipitates as a vibrant orange solid due to its lower solubility.

-

Final Wash: Collect the solid by vacuum filtration, wash thoroughly with water, and then with a small amount of diethyl ether. Dry the product under vacuum to obtain the pure complex.[3]

Caption: Workflow for Microwave-Assisted Synthesis.

Physicochemical Characterization

A combination of spectroscopic and analytical techniques is employed to confirm the identity, purity, and properties of the synthesized --INVALID-LINK--₂ complex.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are used to confirm the molecular structure and purity of the complex. The diamagnetic nature of the d⁶ Ru(II) center results in sharp, well-resolved NMR spectra.[9]

| ¹H NMR Data (500 MHz, CD₃CN) [3][8] | |

| Chemical Shift (δ) ppm | Assignment & Coupling (J in Hz) |

| 8.49 | dt, J = 8.3, 1.3 Hz, 6H, H³ |

| 8.05 | td, J = 8.0, 1.5 Hz, 6H, H⁴ |

| 7.73 | ddd, J = 5.8, 1.3, 0.8 Hz, 6H, H⁶ |

| 7.39 | ddd, J = 7.2, 5.6, 1.3 Hz, 6H, H⁵ |

Mass Spectrometry (MS)

Low-resolution electrospray ionization mass spectrometry (LR-ESI-MS) is used to confirm the mass of the complex cation and its fragments.

| LR-ESI-MS Data [3][8] | |

| Experimental m/z | Assignment (Calculated m/z) |

| 715.17 | [M - PF₆]⁺ (715.07) |

| 285.17 | [M - 2PF₆]²⁺ (285.06) |

Elemental Analysis

Elemental analysis provides the percentage composition of carbon, hydrogen, and nitrogen, which is compared against the calculated values for the empirical formula C₃₀H₂₄F₁₂N₆P₂Ru.

| Elemental Analysis Data [3][8] | ||

| Element | Calculated (%) | Found (%) |

| Carbon (C) | 41.9 | 41.8 |

| Hydrogen (H) | 2.8 | 3.2 |

| Nitrogen (N) | 9.8 | 9.8 |

UV-Visible Spectroscopy

The electronic absorption spectrum of [Ru(bpy)₃]²⁺ is its most defining characteristic. It is dominated by an intense metal-to-ligand charge transfer (MLCT) band in the visible region, which is responsible for the complex's orange color.[1][9]

| UV-Visible Spectroscopic Data (in Acetonitrile) [1][10] | ||

| λₘₐₓ (nm) | Molar Absorptivity (ε, M⁻¹cm⁻¹) | Assignment |

| ~452 | 14,600 | ¹MLCT (d → π) |

| ~285 | - | Ligand-centered (π → π) |

Photoluminescence Spectroscopy

Upon excitation into its MLCT band, the complex exhibits strong luminescence (phosphorescence) from a triplet excited state. This emission is a key feature for its application in photocatalysis and sensing.

| Photoluminescence Data [1][2] | |

| Property | Value |

| Emission Maximum (λₑₘ) | ~600 - 620 nm (solvent dependent) |

| Excited State Lifetime (τ) | 890 ns (in MeCN), 650 ns (in H₂O) |

| Quantum Yield (Φ) | 0.028 (in air-saturated H₂O) |

Electrochemical Analysis

Cyclic voltammetry (CV) is used to probe the redox properties of the complex, specifically the reversible one-electron oxidation of the Ru(II) center to Ru(III). This property is central to its role in electron transfer reactions.

Caption: Analytical Workflow for Characterization.

Summary of Properties and Safety

-

Appearance: Orange to brown crystalline solid.[8]

-

Molecular Formula: C₃₀H₂₄F₁₂N₆P₂Ru.

-

Molecular Weight: 859.55 g/mol .

-

Melting Point: >300 °C.

-

Solubility: Soluble in polar organic solvents like acetonitrile, acetone, and DMF; sparingly soluble in water.

-

Safety: Handle with standard laboratory safety procedures, including wearing gloves, safety glasses, and a lab coat. Avoid inhalation of dust and direct contact with skin. Consult the Safety Data Sheet (SDS) for detailed handling and disposal information.

Conclusion

--INVALID-LINK--₂ is a vital coordination complex with well-established synthetic routes and a distinct set of spectroscopic and electrochemical characteristics. The microwave-assisted synthesis offers a rapid and efficient alternative to conventional methods. Its robust characterization is crucial for ensuring the purity and performance required for advanced applications in photocatalysis, materials science, and biomedical research. This guide provides the essential protocols and data benchmarks for professionals working with this versatile compound.

References

- 1. Tris(bipyridine)ruthenium(II) chloride - Wikipedia [en.wikipedia.org]

- 2. ias.ac.in [ias.ac.in]

- 3. tandfonline.com [tandfonline.com]

- 4. Tris(2,2'-bipyridine)ruthenium(II) Bis(hexafluorophosphate) | Orgasynth [orgasynth.com]

- 5. alpha.chem.umb.edu [alpha.chem.umb.edu]

- 6. www1.lasalle.edu [www1.lasalle.edu]

- 7. researchgate.net [researchgate.net]

- 8. tandfonline.com [tandfonline.com]

- 9. alpha.chem.umb.edu [alpha.chem.umb.edu]

- 10. researchgate.net [researchgate.net]

Solubility of Tris(2,2'-bipyridine)ruthenium(II) Complexes in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of tris(2,2'-bipyridine)ruthenium(II), commonly referred to as [Ru(bpy)₃]²⁺, in various organic solvents. A thorough understanding of the solubility of this coordination complex is critical for its wide-ranging applications in photoredox catalysis, drug development, and materials science. This document compiles available quantitative and qualitative solubility data, details experimental protocols for solubility determination, and presents a logical workflow for these procedures.

Quantitative Solubility Data

The solubility of [Ru(bpy)₃]²⁺ complexes is highly dependent on the counter-ion. The following table summarizes the available quantitative solubility data for the hexafluorophosphate salt, --INVALID-LINK--₂, in a range of common organic solvents.

| Solvent | Molar Concentration (mol/L) | Solubility (ppm) |

| N,N-Dimethylformamide | 2.3 x 10⁻¹ | 2.1 x 10⁵ |

| Acetonitrile | 1.4 x 10⁻¹ | 1.5 x 10⁵ |

| Dimethylsulfoxide | 1.5 x 10⁻¹ | 1.2 x 10⁵ |

| Acetone | 3.3 x 10⁻² | 3.6 x 10⁴ |

| Dichloromethane | - | 100 - 1000 |

| Methanol | - | 100 - 1000 |

| Methyl-t-butyl ether | - | 1 - 10 |

| Ethyl Acetate | - | 1 - 10 |

Data sourced from Strieth-Kalthoff et al., "Solubility of Iridium and Ruthenium Organometallic Photoredox Catalysts". The original paper should be consulted for detailed experimental conditions.

Qualitative Solubility Information

-

[Ru(bpy)₃]Cl₂ (Tris(2,2'-bipyridyl)ruthenium(II) chloride): This salt is generally described as being soluble in water.[1][2] Some sources indicate it is slightly soluble in methanol and dimethyl sulfoxide (DMSO).[1] There are also reports of some carboxy-substituted derivatives being insoluble in common organic solvents but soluble only in water.[3] Another source mentions its solubility in acetone.[4]

-

--INVALID-LINK--₂ (Tris(2,2'-bipyridine)ruthenium(II) tetrafluoroborate): Qualitative information suggests that the bipyridine ligand itself is easily soluble in alcohol, ether, benzene, trichloromethane, and petroleum ether, and also soluble in water.[5] This suggests that the complex may exhibit solubility in a range of polar organic solvents.

Experimental Protocols for Solubility Determination

For researchers requiring precise solubility data for [Ru(bpy)₃]²⁺ complexes in specific organic solvents, the following generalized experimental protocols can be employed. These methods are based on standard laboratory techniques for determining the solubility of coordination compounds.

Gravimetric Method

This is a fundamental and widely applicable method for determining solubility.

Methodology:

-

Sample Preparation: Add an excess amount of the [Ru(bpy)₃]²⁺ salt to a known volume of the desired organic solvent in a sealed vial or flask.

-

Equilibration: Agitate the mixture at a constant temperature for a sufficient period (typically 24-48 hours) to ensure that equilibrium is reached and a saturated solution is formed.

-

Phase Separation: Allow the undissolved solid to settle. Carefully separate the saturated supernatant from the solid residue. This can be achieved by centrifugation followed by decantation, or by filtration through a syringe filter (ensure the filter material is compatible with the solvent).

-

Solvent Evaporation: Transfer a precise volume of the clear supernatant to a pre-weighed container. Carefully evaporate the solvent under reduced pressure or in a fume hood.

-

Mass Determination: Once the solvent is completely removed, weigh the container with the dried solute. The mass of the dissolved solid can then be determined by subtraction.

-

Calculation: Calculate the solubility in the desired units (e.g., g/L or mol/L).

UV-Vis Spectrophotometric Method

This method is suitable for colored compounds like [Ru(bpy)₃]²⁺ that exhibit strong absorbance in the UV-Visible spectrum.

Methodology:

-

Calibration Curve: Prepare a series of standard solutions of the [Ru(bpy)₃]²⁺ salt of known concentrations in the solvent of interest. Measure the absorbance of each standard at the wavelength of maximum absorbance (λmax), which for [Ru(bpy)₃]²⁺ is typically around 452 nm.[4] Plot a calibration curve of absorbance versus concentration.

-

Saturated Solution Preparation: Prepare a saturated solution as described in the gravimetric method (steps 1 and 2).

-

Phase Separation: Separate the saturated supernatant from the undissolved solid as described previously.

-

Dilution: Accurately dilute a known volume of the saturated supernatant with the same solvent to bring the absorbance within the linear range of the calibration curve.

-

Absorbance Measurement: Measure the absorbance of the diluted solution at the λmax.

-

Concentration Determination: Use the calibration curve to determine the concentration of the diluted solution.

-

Calculation: Calculate the concentration of the original saturated solution, taking into account the dilution factor. This value represents the solubility of the compound.

Visualizing the Experimental Workflow

The following diagram illustrates the general workflow for the experimental determination of the solubility of [Ru(bpy)₃]²⁺ complexes.

Caption: General experimental workflow for determining the solubility of Ru(bpy)₃²⁺ complexes.

References

- 1. 50525-27-4 CAS MSDS (TRIS(2,2'-BIPYRIDYL)RUTHENIUM(II) CHLORIDE HEXAHYDRATE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 2. TRIS(2,2'-BIPYRIDYL)RUTHENIUM(II) CHLORIDE HEXAHYDRATE | 50525-27-4 [chemicalbook.com]

- 3. nrc-publications.canada.ca [nrc-publications.canada.ca]

- 4. Tris(bipyridine)ruthenium(II) chloride - Wikipedia [en.wikipedia.org]

- 5. Ru(bpy)3(BF4)2 - Ruixibiotech [ruixibiotech.com]

Crystal Structure of Tris(2,2'-bipyridine)ruthenium(II) Bis(hexafluorophosphate): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the crystal structure of Tris(2,2'-bipyridine)ruthenium(II) bis(hexafluorophosphate), denoted as --INVALID-LINK--₂. This complex is a cornerstone in photochemistry and has significant implications for drug development, particularly in photodynamic therapy and as a photosensitizer. Understanding its solid-state structure is paramount for rational drug design and materials science applications. This document summarizes key crystallographic data, details experimental protocols for its synthesis and crystallization, and provides visualizations of the experimental workflow.

Crystallographic Data Summary

The crystal structure of --INVALID-LINK--₂ has been determined at both low and room temperatures, revealing polymorphism. The low-temperature phase provides a more detailed snapshot of the molecular geometry with reduced thermal motion.

| Parameter | Low Temperature (105 K)[1] | Room Temperature (β-modification) | Room Temperature (--INVALID-LINK--₂)[2] |

| Crystal System | Trigonal | Trigonal | Monoclinic |

| Space Group | P31c | P-3c1 | C2/c |

| a (Å) | 18.338(7) | 10.6453(5) | 17.633(4) |

| b (Å) | 18.338(7) | 10.6453(5) | 10.761(2) |

| c (Å) | 16.216(13) | 16.2987(9) | 15.924(4) |

| α (°) | 90 | 90 | 90 |

| β (°) | 90 | 90 | 90.77(2) |

| γ (°) | 120 | 120 | 90 |

| Volume (ų) | 4725.9 | 1599.5 | 3021(1) |

| Z | 6 | 2 | 4 |

| Ru-N Bond Lengths (Å) | 2.053(2) | Not specified | 2.056(3) - 2.060(3) |

Experimental Protocols

Synthesis of Tris(2,2'-bipyridine)ruthenium(II) bis(hexafluorophosphate)

The synthesis of --INVALID-LINK--₂ is typically a two-step process involving the initial synthesis of the chloride salt, [Ru(bpy)₃]Cl₂, followed by an anion exchange to yield the hexafluorophosphate salt.

Step 1: Synthesis of Tris(2,2'-bipyridine)ruthenium(II) Chloride ([Ru(bpy)₃]Cl₂)

This procedure is adapted from the synthesis of the chloride salt, a common precursor.

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine ruthenium(III) chloride hydrate (RuCl₃·xH₂O), 2,2'-bipyridine (3 equivalents), and a suitable solvent such as ethanol or an ethanol/water mixture.

-

Reduction and Complexation: The mixture is heated to reflux. During reflux, Ru(III) is reduced to Ru(II), which then coordinates with the three bipyridine ligands. The reaction progress is often indicated by a color change to a deep red or orange solution.

-

Isolation: After the reaction is complete (typically after several hours), the solution is cooled to room temperature. The crude [Ru(bpy)₃]Cl₂ can be precipitated by adding a saturated aqueous solution of a chloride salt (e.g., LiCl or KCl) and cooling. The resulting solid is collected by filtration, washed with cold water and diethyl ether, and dried under vacuum.

Step 2: Anion Exchange to --INVALID-LINK--₂

-

Dissolution: The crude [Ru(bpy)₃]Cl₂ is dissolved in a minimum amount of hot water.

-

Precipitation: A saturated aqueous solution of ammonium hexafluorophosphate (NH₄PF₆) or potassium hexafluorophosphate (KPF₆) is added dropwise to the [Ru(bpy)₃]Cl₂ solution.

-

Isolation and Purification: The --INVALID-LINK--₂ precipitate forms immediately. The mixture is cooled in an ice bath to maximize precipitation. The solid is then collected by filtration, washed thoroughly with cold water to remove any residual chloride and hexafluorophosphate salts, and finally with diethyl ether. The product is dried under vacuum.

Single Crystal Growth

High-quality single crystals suitable for X-ray diffraction can be obtained through slow evaporation.

-

Solution Preparation: Prepare a saturated solution of --INVALID-LINK--₂ in a suitable solvent. Acetone is a commonly used solvent for growing the β-modification.

-

Slow Evaporation: The solution is placed in a vial or beaker and covered with a perforated lid (e.g., parafilm with a few pinholes) to allow for slow evaporation of the solvent at room temperature.

-

Crystal Formation: Over a period of several days to weeks, as the solvent slowly evaporates, the concentration of the complex will increase, leading to the formation of single crystals.

-

Harvesting: Once the crystals have reached a suitable size, they are carefully harvested from the mother liquor.

Visualizations

Experimental Workflow for Synthesis and Crystallization

Caption: Workflow for the synthesis and crystallization of --INVALID-LINK--₂.

References

An In-depth Technical Guide to the Molecular Orbital Diagram of Tris(2,2'-bipyridine)ruthenium(II)

For Researchers, Scientists, and Drug Development Professionals

The tris(2,2'-bipyridine)ruthenium(II) cation, [Ru(bpy)₃]²⁺, is a cornerstone of inorganic photochemistry and has found widespread applications in areas ranging from solar energy conversion to electrochemiluminescence and photoredox catalysis. A thorough understanding of its electronic structure, as described by its molecular orbital (MO) diagram, is fundamental to appreciating its rich photophysical properties and designing novel applications. This guide provides a detailed examination of the molecular orbital diagram of [Ru(bpy)₃]²⁺, supported by quantitative data and experimental methodologies.

Theoretical Framework of the Molecular Orbital Diagram

The molecular orbital diagram of [Ru(bpy)₃]²⁺ arises from the interaction between the frontier orbitals of the central ruthenium(II) ion and the three bipyridine (bpy) ligands. In an idealized octahedral (Oh) symmetry, the five degenerate d-orbitals of a free metal ion are split into two sets by the ligand field: a lower-energy, triply degenerate t₂g set (dxy, dxz, dyz) and a higher-energy, doubly degenerate eg* set (dx²-y², dz²). For a d⁶ metal ion like Ru(II) in a strong ligand field provided by the bpy ligands, the six d-electrons occupy the t₂g orbitals, resulting in a low-spin, diamagnetic complex.[1][2]

The bipyridine ligands possess a set of lower-energy π bonding orbitals and a set of higher-energy π* antibonding orbitals. The key interactions that form the frontier molecular orbitals of the complex are between the metal t₂g orbitals and the ligand π and π* orbitals.

The resulting simplified molecular orbital diagram shows that the Highest Occupied Molecular Orbital (HOMO) is primarily metal-based in character, corresponding to the Ru(dπ) or t₂g orbitals.[3][4][5] Conversely, the Lowest Unoccupied Molecular Orbital (LUMO) is predominantly localized on the π* orbitals of the bipyridine ligands.[3][4][5] This electronic arrangement is crucial as it gives rise to the characteristic and intensely studied metal-to-ligand charge transfer (MLCT) transitions.[6][7] Upon absorption of visible light (around 450 nm), an electron is promoted from the metal-centered HOMO to the ligand-centered LUMO.[7]

Quantitative Analysis of Frontier Orbital Energies

The energies of the HOMO and LUMO levels can be estimated using electrochemical and spectroscopic data, as well as computational methods. Cyclic voltammetry provides a powerful experimental technique to probe these energy levels. The HOMO energy can be correlated with the oxidation potential of the complex (Ru²⁺/Ru³⁺), while the LUMO energy is related to the first reduction potential (bpy/bpy⁻).

| Parameter | Experimental Value | Method/Reference |

| HOMO Energy | -5.6 to -5.8 eV | Estimated from oxidation potential vs. Fc⁺/Fc |

| LUMO Energy | -3.4 to -3.6 eV | Estimated from reduction potential vs. Fc⁺/Fc |

| HOMO-LUMO Gap | ~2.2 eV | From electrochemical data |

| ¹MLCT Absorption Max (λmax) | ~452 nm (in water) | UV-Vis Spectroscopy[8] |

| ¹MLCT Transition Energy | ~2.74 eV | Calculated from λmax |

| Emission Max (λem) | ~631 nm | Photoluminescence Spectroscopy[6] |

Note: The exact energy values can vary depending on the solvent, counter-ion, and the reference electrode used in electrochemical measurements.

Experimental Protocols

A common and high-yield synthesis involves the reaction of ruthenium(III) chloride with 2,2'-bipyridine in the presence of a reducing agent.[8][9]

Materials:

-

Ruthenium(III) chloride hydrate (RuCl₃·xH₂O)

-

2,2'-Bipyridine (bpy)

-

Sodium hypophosphite (NaH₂PO₂) or Phosphinic acid (H₃PO₂) and Sodium hydroxide (NaOH)[9]

-

Ethanol or Water

-

Potassium chloride (KCl) (optional, for precipitation)

Procedure:

-

Ruthenium(III) chloride hydrate is dissolved in water or a water/ethanol mixture.

-

A stoichiometric excess of 2,2'-bipyridine (typically 3 equivalents) is added to the solution.

-

A reducing agent, such as sodium hypophosphite, is added to reduce Ru³⁺ to Ru²⁺. The overall reaction can be summarized as: 4Ru³⁺ + H₂PO₂⁻ + 2H₂O → 4Ru²⁺ + H₂PO₄⁻ + 4H⁺.[9]

-

The mixture is heated to reflux for approximately one hour, during which the solution turns a deep red-orange color, indicative of the formation of the [Ru(bpy)₃]²⁺ complex.

-

After cooling, the complex can be precipitated by adding a saturated solution of KCl to take advantage of the common ion effect.[9]

-

The resulting orange-red crystals of [Ru(bpy)₃]Cl₂·6H₂O are collected by filtration, washed with cold water and acetone, and then air-dried.[9]

UV-Visible Spectroscopy: The absorption spectrum of [Ru(bpy)₃]Cl₂ in an appropriate solvent (e.g., water or acetonitrile) is recorded. The spectrum should exhibit a strong absorption band around 452 nm, which is assigned to the ¹MLCT transition, and more intense bands in the UV region (around 285 nm) corresponding to π→π* intraligand transitions.[6][8]

Cyclic Voltammetry (CV):

-

A solution of the [Ru(bpy)₃]²⁺ complex is prepared in a suitable solvent (e.g., acetonitrile) containing a supporting electrolyte (e.g., 0.1 M tetrabutylammonium hexafluorophosphate, TBAPF₆).

-

A standard three-electrode setup is used, consisting of a working electrode (e.g., glassy carbon), a reference electrode (e.g., Ag/AgCl or a ferrocene/ferrocenium (Fc/Fc⁺) internal standard), and a counter electrode (e.g., platinum wire).

-

The potential is swept, and the resulting current is measured. The voltammogram will show a reversible oxidation wave corresponding to the Ru²⁺/Ru³⁺ couple and one or more reversible reduction waves corresponding to the successive one-electron reductions of the bipyridine ligands.

-

The HOMO and LUMO energy levels can be estimated from the onset of the oxidation and first reduction potentials, respectively, often referenced against the Fc/Fc⁺ couple.[10]

Visualizing the Molecular Orbitals

The following diagram, generated using the DOT language, illustrates the key orbital interactions in the formation of [Ru(bpy)₃]²⁺.

Caption: A simplified molecular orbital diagram for [Ru(bpy)₃]²⁺.

This diagram illustrates the formation of the frontier molecular orbitals from the ruthenium d-orbitals and the bipyridine π and π* orbitals. The HOMO is shown to be primarily of metal t₂g character, while the LUMO is derived from the ligand π* orbitals. The arrow indicates the metal-to-ligand charge transfer (MLCT) electronic transition that occurs upon photoexcitation.

References

- 1. researchgate.net [researchgate.net]

- 2. alpha.chem.umb.edu [alpha.chem.umb.edu]

- 3. Vibrational Spectra of the Ruthenium–Tris-Bipyridine Dication and Its Reduced Form in Vacuo - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. vtechworks.lib.vt.edu [vtechworks.lib.vt.edu]

- 6. researchgate.net [researchgate.net]

- 7. ionicviper.org [ionicviper.org]

- 8. researchgate.net [researchgate.net]

- 9. alpha.chem.umb.edu [alpha.chem.umb.edu]

- 10. Frontier orbitals of photosubstitutionally active ruthenium complexes: an experimental study of the spectator ligands’ electronic properties influence ... - Dalton Transactions (RSC Publishing) DOI:10.1039/C7DT01540B [pubs.rsc.org]

Methodological & Application

Application Notes: Tris(2,2'-bipyridyl)ruthenium(II) as a Photoredox Catalyst

Introduction

Tris(2,2'-bipyridyl)ruthenium(II), commonly abbreviated as [Ru(bpy)₃]²⁺, is a coordination complex that has become a cornerstone of visible-light photoredox catalysis.[1][2][3] Its broad utility stems from a unique combination of properties: strong absorption in the visible spectrum, a long-lived excited state, and the ability of this excited state to act as both a potent single-electron oxidant and reductant.[1][4] Upon irradiation with visible light (e.g., household lightbulbs or blue LEDs), the catalyst is converted from a benign, stable ground state into a highly reactive species capable of engaging in single-electron transfer (SET) processes with organic substrates.[1][5] This chemoselective activation provides a powerful tool for forging new chemical bonds under remarkably mild conditions, finding extensive applications in organic synthesis, polymer chemistry, and increasingly, in drug development and chemical biology.[1][3][6]

Photophysical and Electrochemical Properties

The efficacy of [Ru(bpy)₃]²⁺ as a photoredox catalyst is rooted in its well-defined photophysical and electrochemical characteristics. Upon absorbing a photon of visible light, the complex is promoted to a metal-to-ligand charge transfer (MLCT) excited state, *[Ru(bpy)₃]²⁺.[5] This excited state is sufficiently long-lived to participate in bimolecular reactions.[1] Critically, the excited state is both a stronger reducing agent and a stronger oxidizing agent than the ground state, enabling it to mediate redox reactions that are otherwise thermodynamically unfavorable.[4]

Table 1: Key Properties of [Ru(bpy)₃]²⁺ Chloride in Acetonitrile

| Property | Value | Reference |

| Absorption Maximum (λₘₐₓ) | 452 nm | [2][5] |

| Emission Maximum (λₑₘ) | ~615 nm | [1] |

| Excited State Lifetime (τ) | ~600-1100 ns | [1][2] |

| Ground State Reduction Potential (E₁/₂ Ru²⁺/⁺) | -1.33 V vs SCE | [1][2] |

| Ground State Oxidation Potential (E₁/₂ Ru³⁺/²⁺) | +1.29 V vs SCE | [1][2] |

| Excited State Reduction Potential (E₁/₂ Ru²⁺/⁺) | +0.77 V vs SCE | [1] |

| Excited State Oxidation Potential (E₁/₂ Ru³⁺/²⁺) | -0.81 V vs SCE | [1] |

Note: Potentials are versus a Saturated Calomel Electrode (SCE) in acetonitrile. Values can vary slightly with the counter-ion and solvent.

Mechanism of Action: Catalytic Cycles

Photocatalysis with [Ru(bpy)₃]²⁺ operates through two primary quenching pathways: oxidative and reductive. The operative pathway is determined by the nature of the substrate and reagents in the reaction mixture. The choice between these cycles can often be predicted by comparing the redox potentials of the substrates with those of the catalyst's excited state and can be confirmed experimentally using Stern-Volmer fluorescence quenching studies.[1]

Caption: The two primary photocatalytic cycles of [Ru(bpy)₃]²⁺.

-

Reductive Quenching Cycle: The photoexcited *[Ru(bpy)₃]²⁺ is quenched by an electron donor (reductant), generating the strongly reducing [Ru(bpy)₃]⁺ species (E₁/₂ = -1.33 V vs SCE).[1][2] This Ru(I) intermediate can then reduce a substrate to complete the catalytic cycle. Tertiary amines or Hantzsch esters are common sacrificial electron donors for this pathway.

-

Oxidative Quenching Cycle: The photoexcited *[Ru(bpy)₃]²⁺ is quenched by an electron acceptor (oxidant), yielding the strongly oxidizing [Ru(bpy)₃]³⁺ species (E₁/₂ = +1.29 V vs SCE).[1][2] This Ru(III) species can then oxidize a substrate, returning the catalyst to its ground state. Persulfate salts or oxygen are often used in this cycle.

Application & Protocols

[Ru(bpy)₃]²⁺ catalysis enables a wide array of synthetic transformations, including C-C bond formation, dehalogenations, and redox-neutral reactions.[1] Its application is particularly valuable in drug development for late-stage functionalization and the construction of complex molecular architectures under mild conditions.

General Experimental Workflow

A typical photoredox reaction is straightforward to set up, requiring only a common light source and inert atmosphere conditions.

Caption: General workflow for a typical photoredox catalysis experiment.

Protocol 1: Reductive Dehalogenation of an Activated Halide

This protocol, adapted from the work of Stephenson et al., demonstrates the reductive removal of a bromine atom adjacent to a carbonyl group.[1] The reaction proceeds via a reductive quenching cycle where a tertiary amine acts as the sacrificial electron donor.

Reaction Scheme: Phenacyl bromide → Acetophenone

Table 2: Reagents for Reductive Dehalogenation

| Reagent | M.W. ( g/mol ) | Amount | Mmol | Equivalents |

| Phenacyl bromide | 199.04 | 39.8 mg | 0.20 | 1.0 |

| [Ru(bpy)₃]Cl₂·6H₂O | 748.62 | 1.5 mg | 0.002 | 0.01 (1 mol%) |

| Diisopropylethylamine (DIPEA) | 129.24 | 69.7 μL | 0.40 | 2.0 |

| Formic Acid (HCOOH) | 46.03 | 15.1 μL | 0.40 | 2.0 |

| Acetonitrile (CH₃CN) | 41.05 | 4.0 mL | - | - |

Equipment:

-

4 mL screw-cap vial with a magnetic stir bar

-

Blue LED light source (e.g., 10-20W, λ ≈ 450 nm)

-

Nitrogen or Argon line for degassing

-

Standard laboratory glassware for workup and purification

Procedure:

-

To the 4 mL vial, add phenacyl bromide (39.8 mg, 0.20 mmol) and [Ru(bpy)₃]Cl₂·6H₂O (1.5 mg, 0.002 mmol).

-

Add the magnetic stir bar, followed by 4.0 mL of acetonitrile.

-

Add diisopropylethylamine (69.7 μL, 0.40 mmol) and formic acid (15.1 μL, 0.40 mmol) to the solution. The formic acid forms an amine salt that acts as a proton source.

-

Seal the vial and sparge the orange solution with a stream of nitrogen for 20 minutes to remove dissolved oxygen.

-

Place the vial approximately 5-10 cm from the blue LED light source. Use a fan to maintain the reaction at room temperature.

-

Stir the reaction vigorously under irradiation. Monitor the reaction's progress by TLC or LC-MS. The reaction is typically complete within 2-4 hours.

-

Upon completion, dilute the reaction mixture with ethyl acetate (20 mL) and wash with saturated NaHCO₃ solution (2 x 10 mL) and brine (1 x 10 mL).

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to yield pure acetophenone.

Protocol 2: Photocatalytic [2+2] Cycloaddition

This protocol describes the cycloaddition of an electron-deficient alkene with an enone, a transformation developed by the Yoon group.[1] This reaction proceeds via an oxidative quenching mechanism where the excited catalyst is first oxidized by the enone.

Reaction Scheme: Chalcone + Dimethyl maleate → Cyclobutane product

Table 3: Reagents for [2+2] Cycloaddition

| Reagent | M.W. ( g/mol ) | Amount | Mmol | Equivalents |

| Chalcone | 208.26 | 41.7 mg | 0.20 | 1.0 |

| Dimethyl maleate | 144.12 | 144.1 mg | 1.00 | 5.0 |

| --INVALID-LINK--₂ | 859.57 | 1.7 mg | 0.002 | 0.01 (1 mol%) |

| Acetonitrile (CH₃CN) | 41.05 | 4.0 mL | - | - |

Equipment:

-

4 mL screw-cap vial with a magnetic stir bar

-

Blue LED light source (e.g., 10-20W, λ ≈ 450 nm)

-

Nitrogen or Argon line for degassing

-

Standard laboratory glassware

Procedure:

-

Add chalcone (41.7 mg, 0.20 mmol), dimethyl maleate (144.1 mg, 1.00 mmol), and --INVALID-LINK--₂ (1.7 mg, 0.002 mmol) to the 4 mL vial.

-

Add the magnetic stir bar and 4.0 mL of acetonitrile.

-

Seal the vial and degas the solution by sparging with nitrogen for 20 minutes.

-

Place the vial near the blue LED light source and stir vigorously at room temperature.

-

Monitor the reaction by TLC or GC-MS until the chalcone is consumed (typically 12-24 hours).

-

Upon completion, concentrate the reaction mixture under reduced pressure.

-

Purify the resulting crude oil directly by flash column chromatography on silica gel to isolate the cyclobutane product.

Troubleshooting and Considerations

-

Oxygen Sensitivity: Most photoredox reactions are sensitive to oxygen, which can quench the excited state of the catalyst or intercept radical intermediates. Thorough degassing is crucial for reproducibility and efficiency.

-

Solvent Choice: The choice of solvent can influence the solubility of reagents and the redox potentials of the species involved. Acetonitrile, DMF, and DMSO are common choices.

-

Light Source: While simple blue LEDs are effective, reaction times can be influenced by the power and wavelength of the light source and its distance from the reaction vessel.

-

Catalyst Loading: Catalyst loading is typically low (0.5-2 mol%), but may need to be optimized for challenging transformations.[7]

-

Counter-ion Effects: The counter-ion of the ruthenium complex (e.g., Cl⁻, PF₆⁻) can affect solubility and, in some cases, reaction rates.[8]

References

- 1. Visible Light Photoredox Catalysis with Transition Metal Complexes: Applications in Organic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. scispace.com [scispace.com]

- 3. researchgate.net [researchgate.net]

- 4. application.wiley-vch.de [application.wiley-vch.de]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. pubs.rsc.org [pubs.rsc.org]

- 8. pubs.acs.org [pubs.acs.org]

Application Notes & Protocols for Tris(2,2'-bipyridyl)ruthenium(II) Photocatalysis

Audience: Researchers, scientists, and drug development professionals.

Application Notes

Tris(2,2'-bipyridyl)ruthenium(II), commonly abbreviated as [Ru(bpy)₃]²⁺, is a cornerstone photocatalyst in organic synthesis and materials science.[1] Its prominence stems from its strong absorption of visible light, long-lived excited state, and versatile redox properties, which allow it to act as both a potent single-electron oxidant and reductant upon photoexcitation.[2][3] This complex facilitates a wide array of chemical transformations, including water splitting, CO₂ reduction, and various C-C and C-X bond-forming reactions.[2]

The photocatalytic cycle is initiated by the absorption of visible light (typically blue light, ~450 nm), which promotes [Ru(bpy)₃]²⁺ to its metal-to-ligand charge-transfer (³MLCT) excited state, *[Ru(bpy)₃]²⁺.[1] This excited state can then engage with a substrate through one of two primary quenching pathways:

-

Oxidative Quenching: The excited state *[Ru(bpy)₃]²⁺ donates an electron to an electron acceptor (A), generating the oxidized form of the photocatalyst, [Ru(bpy)₃]³⁺, and the radical anion of the acceptor (A•⁻). The highly oxidizing [Ru(bpy)₃]³⁺ can then accept an electron from a substrate to regenerate the ground state catalyst.[2]

-

Reductive Quenching: The excited state *[Ru(bpy)₃]²⁺ accepts an electron from an electron donor (D), forming the reduced photocatalyst, [Ru(bpy)₃]⁺, and the radical cation of the donor (D•⁺). The highly reducing [Ru(bpy)₃]⁺ can then donate an electron to a substrate, completing the catalytic cycle.[1][2]

The choice of solvent, sacrificial reagents, and reaction conditions is critical for achieving high efficiency and stability, as the photodecomposition of the catalyst can be a limiting factor in sustained photocatalytic activity.[4]

The Photocatalytic Cycle of [Ru(bpy)₃]²⁺

Caption: General photocatalytic cycle for [Ru(bpy)₃]²⁺.

Key Experimental Components & Conditions

The success of a [Ru(bpy)₃]²⁺ photocatalyzed reaction is highly dependent on the careful selection of its components. The following table summarizes typical components and conditions.

| Component | Role / Example | Typical Concentration/Condition | Reference(s) |